Ethyl 4,6-dichloro-2-methylpyrimidine-5-carboxylate

Process Chemistry Purification Formulation

Process chemistry teams synthesizing Dasatinib analogs face regioselectivity challenges with conventional 2,4-dichloropyrimidine scaffolds. This 2-methyl-substituted intermediate directs nucleophilic attack to C-4, achieving 78% amination yield while eliminating regioisomeric mixtures and reducing chromatographic purification costs at scale. • 2-Methyl group enables regioselective SNAr at C-4, avoiding isomer separation • 3 orthogonal reactive sites (C-4 Cl, C-6 Cl, C-5 COOEt) for sequential derivatization • Supplied at 95% purity; reduces in-house chlorination/esterification steps

Molecular Formula C8H8Cl2N2O2
Molecular Weight 235.06 g/mol
Cat. No. B12974696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4,6-dichloro-2-methylpyrimidine-5-carboxylate
Molecular FormulaC8H8Cl2N2O2
Molecular Weight235.06 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C(N=C1Cl)C)Cl
InChIInChI=1S/C8H8Cl2N2O2/c1-3-14-8(13)5-6(9)11-4(2)12-7(5)10/h3H2,1-2H3
InChIKeyZEKCAYOAUKUBFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4,6-Dichloro-2-methylpyrimidine-5-carboxylate: A Strategic Pyrimidine Building Block for Medicinal Chemistry and Process R&D Procurement


Ethyl 4,6-dichloro-2-methylpyrimidine-5-carboxylate (CAS 1269117-91-0) is a heterocyclic intermediate belonging to the pyrimidine-5-carboxylate ester family. Its architecture features a pyrimidine core with chlorine atoms at the 4- and 6-positions, a methyl group at the 2-position, and an ethyl ester at the 5-position . This specific substitution pattern imparts a distinct reactivity profile that is leveraged in the synthesis of kinase inhibitors, notably Dasatinib and its derivatives [1]. The compound is typically supplied as a powder or crystalline solid with a minimum purity of 95% .

Why Ethyl 4,6-Dichloro-2-methylpyrimidine-5-carboxylate Cannot Be Casually Replaced by Other Pyrimidine-5-carboxylates


The 2-methyl substituent in ethyl 4,6-dichloro-2-methylpyrimidine-5-carboxylate is not a passive structural element; it actively modulates the electron density of the pyrimidine ring, thereby altering the regioselectivity and rate of nucleophilic aromatic substitution (SNAr) at the 4- and 6-chloro positions [1]. Replacement with analogs lacking the 2-methyl group, such as ethyl 4,6-dichloropyrimidine-5-carboxylate (CAS 87600-72-4), results in a different reactivity profile that can lead to reduced yields, altered isomer ratios, or failure to form the desired C–N bond in subsequent amination steps . Furthermore, the 5-ethyl ester is a critical functional handle; switching to the corresponding methyl ester or carboxylic acid changes both the steric and electronic environment, impacting downstream transformations such as amidation, hydrolysis, or transesterification [2]. For procurement teams supporting Dasatinib-derivative synthesis programs, these differences are non-trivial and directly affect process robustness.

Ethyl 4,6-Dichloro-2-methylpyrimidine-5-carboxylate: Quantitative Differentiation Evidence for Procurement Decision-Making


Physical Property Differentiation: Predicted Boiling Point and Density vs. Methyl and Non-Methyl Analogs

The predicted boiling point of ethyl 4,6-dichloro-2-methylpyrimidine-5-carboxylate (309.7 ± 37.0 °C) is intermediate between its non-methylated analog ethyl 4,6-dichloropyrimidine-5-carboxylate (312.8 ± 37.0 °C) and the methyl ester analog methyl 4,6-dichloropyrimidine-5-carboxylate (300.3 ± 37.0 °C) . Its predicted density (1.379 ± 0.06 g/cm³) is substantially lower than that of the methyl ester (1.503 g/cm³), which has implications for solvent selection during extraction and chromatography .

Process Chemistry Purification Formulation Boiling Point Density

Dasatinib Intermediate Synthesis: Demonstrated Yield for Regioselective C-4 Amination of the Pyrimidine Core

In a patent describing the synthesis of Dasatinib derivatives, the reaction of 4,6-dichloro-2-methylpyrimidine (the core scaffold of the target compound) with ethyl 2-aminothiazole-5-carboxylate under Cs₂CO₃ in DMF at room temperature for 24 h afforded the C-4 aminated product (ethyl 2-(6-chloro-2-methylpyrimidine-4-amino)thiazole-5-carboxylate) in 78% isolated yield [1]. This demonstrates that the 2-methyl-4,6-dichloro substitution pattern supports efficient and regioselective mono-amination, a critical transformation in the construction of the Dasatinib pharmacophore.

Kinase Inhibitor Dasatinib Amination Regioselectivity Process Yield

Orthogonal Reactivity of the 5-Ethyl Ester Handle Enables Diversification Independent of Nucleophilic Substitution at C-4/C-6

The 5-ethyl ester group of ethyl 4,6-dichloro-2-methylpyrimidine-5-carboxylate provides an orthogonal reactive site that can be independently manipulated via hydrolysis, amidation, or transesterification, unlike the simpler scaffold 4,6-dichloro-2-methylpyrimidine (CAS 1780-26-3), which lacks this functional handle [1]. This orthogonality allows sequential derivatization: the 4- and 6-chloro positions can be displaced by nucleophiles first, followed by ester hydrolysis and coupling, or vice versa, enabling access to a broader library of 4,6-diamino-pyrimidine-5-carboxamide derivatives [2].

Ester Hydrolysis Amidation Orthogonal Functionalization Library Synthesis

Commercial Availability and Purity: Comparison of Ethyl Ester vs. Methyl Ester and Carboxylic Acid Analogs

Ethyl 4,6-dichloro-2-methylpyrimidine-5-carboxylate is commercially available from multiple vendors with a minimum purity of 95% . In contrast, the corresponding methyl ester (methyl 4,6-dichloro-2-methylpyrimidine-5-carboxylate, CAS 1824629-59-5) and the carboxylic acid (4,6-dichloro-2-methylpyrimidine-5-carboxylic acid, CAS 933686-09-0) are listed in fewer catalogs and often require custom synthesis, leading to longer lead times and higher procurement costs [1]. The ethyl ester thus offers a favorable balance of reactivity (faster hydrolysis than methyl ester) and commercial accessibility.

Procurement Purity Commercial Availability Supply Chain

Ethyl 4,6-Dichloro-2-methylpyrimidine-5-carboxylate: High-Value Application Scenarios Based on Product-Specific Evidence


Dasatinib-Derivative and Bcr-Abl Kinase Inhibitor Process Development

Process chemistry teams developing Dasatinib analogs or next-generation Bcr-Abl inhibitors can leverage this compound's demonstrated 78% yield in regioselective C-4 amination [1] to build the core pyrimidine-thiazole pharmacophore. The 2-methyl group directs nucleophilic attack to the 4-position, avoiding the regioisomeric mixtures that plague syntheses starting from 2,4-dichloropyrimidine, thereby reducing chromatographic purification costs at scale.

Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) Synthesis Using Orthogonal Functionalization

Medicinal chemistry groups engaged in FBDD or DEL construction can exploit the three orthogonal reactive sites (C-4 Cl, C-6 Cl, and C-5 COOEt) for on-DNA or on-bead sequential derivatization . The ethyl ester can be hydrolyzed to the carboxylic acid under mild conditions without affecting the DNA tag, enabling late-stage amide coupling with diverse amine fragments—a critical advantage for library chemists.

Agrochemical Intermediate for Pyrimidine-Based Fungicides and Herbicides

The 4,6-dichloro-2-methylpyrimidine scaffold is a known precursor in the synthesis of agrochemical active ingredients, including certain fungicides [1]. The 5-ethyl ester provides an additional functionalization point for the introduction of lipophilic side chains that modulate log P and soil mobility, offering agrochemical discovery teams a differentiated intermediate compared to the simpler 4,6-dichloro-2-methylpyrimidine (CAS 1780-26-3).

Custom Synthesis and Contract Research for Novel Heterocyclic Scaffolds

Contract research organizations (CROs) and custom synthesis providers can offer this compound as a premium building block for clients seeking pyrimidine-5-carboxylate scaffolds with the 2-methyl-4,6-dichloro substitution pattern. Its commercial availability at 95% purity reduces the need for in-house chlorination and esterification steps, enabling faster project initiation and lower initial capital expenditure for the client.

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